molecular formula C30H31NO4S B562271 Raloxifene-d4 Bismethyl Ether CAS No. 1185006-58-9

Raloxifene-d4 Bismethyl Ether

Cat. No.: B562271
CAS No.: 1185006-58-9
M. Wt: 505.665
InChI Key: MSRYQTKAUSVEDP-AUZVCRNNSA-N
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Description

Raloxifene-d4 Bismethyl Ether is a deuterated analogue of Raloxifene Bismethyl Ether. It is a synthetic intermediate of raloxifene, which is a non-steroidal selective estrogen receptor modulator (SERM). This compound is primarily used in proteomics research and has the molecular formula C30H27D4NO4S and a molecular weight of 505.66 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Raloxifene-d4 Bismethyl Ether involves the deuteration of Raloxifene Bismethyl EtherThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Raloxifene-d4 Bismethyl Ether undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Raloxifene-d4 Bismethyl Ether is widely used in scientific research, particularly in the following fields:

    Chemistry: As a reference standard in analytical chemistry for the study of deuterated compounds.

    Biology: In proteomics research to study protein-ligand interactions.

    Medicine: As a tool to investigate the pharmacokinetics and metabolism of raloxifene and its analogues.

    Industry: In the development of new pharmaceuticals and as a quality control standard in drug manufacturing

Comparison with Similar Compounds

Similar Compounds

    Raloxifene Bismethyl Ether: The non-deuterated analogue of Raloxifene-d4 Bismethyl Ether.

    Raloxifene 6-Monomethyl Ether: A related compound with a single methyl group substitution.

    Raloxifene 4-Monomethyl Ether: Another related compound with a different methyl group substitution.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry and other analytical techniques. The deuterium labeling allows for precise tracking and quantification in metabolic studies, providing valuable insights into the pharmacokinetics and dynamics of raloxifene and its derivatives .

Properties

IUPAC Name

[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3/i18D2,19D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRYQTKAUSVEDP-AUZVCRNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)OC)C4=CC=C(C=C4)OC)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662185
Record name [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185006-58-9
Record name [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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